![molecular formula C14H26N2O3 B2897580 tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate CAS No. 1909294-93-4](/img/structure/B2897580.png)
tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate
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Description
This compound is a chemical substance with the molecular formula C10H21N2O2 . It is also known by various synonyms such as 4-amino-1-boc-piperidine, 1-boc-4-aminopiperidine, n-boc-4-aminopiperidine, and others . It is typically available in the form of a beige to white crystalline powder, crystals, or chunks .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.29 g/mol . It is a beige to white crystalline powder, crystals, or chunks .Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . Safety precautions include rinsing the mouth if swallowed, not inducing vomiting, wearing eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .
properties
IUPAC Name |
tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-10(5-8-16)12-11(15)6-9-18-12/h10-12H,4-9,15H2,1-3H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWVGGMOYJZQRB-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H]2[C@@H](CCO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate |
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